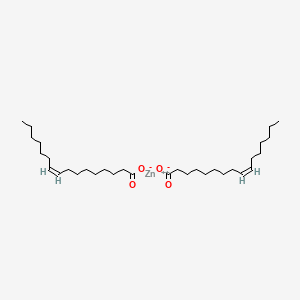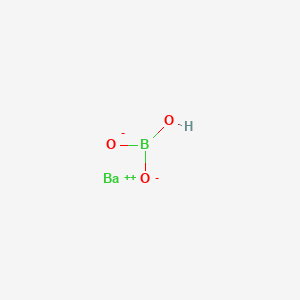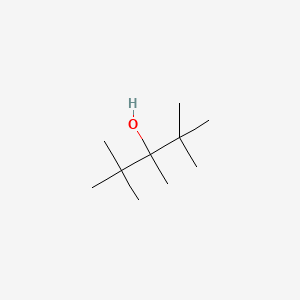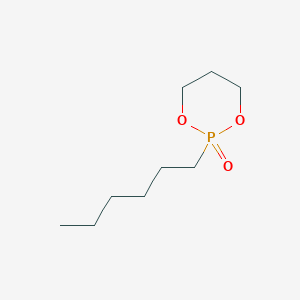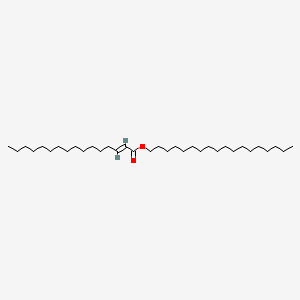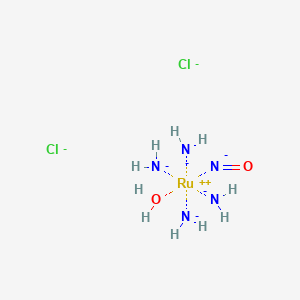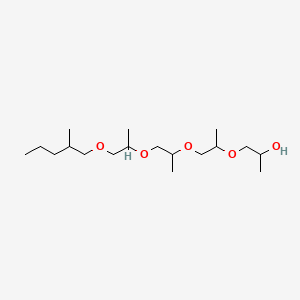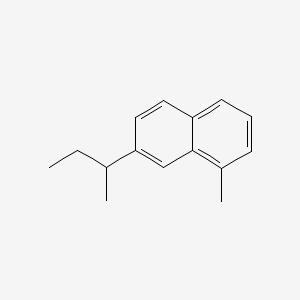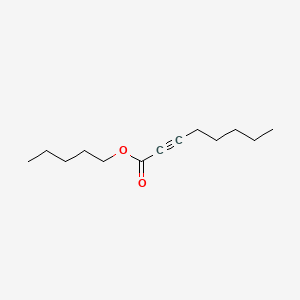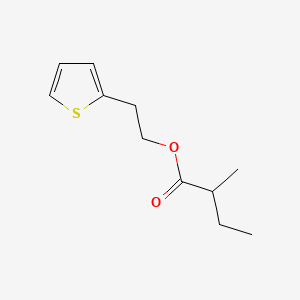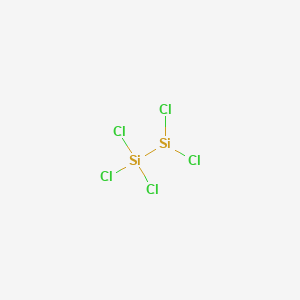
Pentachlorodisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorodisilane, with the chemical formula Cl5HSi2, is a colorless liquid compound known for its high reactivity and stability. It is widely used in various chemical processes and synthesis reactions, particularly in the production of silicon-based materials and organosilicon compounds . This compound is also referred to as disilicon pentachloride and is notable for its role as a precursor in semiconductor manufacturing and the development of specialty chemicals and polymers .
Métodos De Preparación
Pentachlorodisilane can be synthesized through the partial reduction of hexachlorodisilane using a metal hydride compound . The reaction involves the following steps:
Reduction of Hexachlorodisilane: Hexachlorodisilane (Si2Cl6) is partially reduced with a metal hydride, such as lithium aluminum hydride (LiAlH4), to produce this compound.
Purification: The reaction product is then purified to obtain a high-purity this compound.
Análisis De Reacciones Químicas
Pentachlorodisilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Further reduction can lead to the formation of lower chlorinated silanes.
Common reagents used in these reactions include metal hydrides for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions are silicon-based materials and organosilicon compounds .
Aplicaciones Científicas De Investigación
Pentachlorodisilane has a wide range of scientific research applications, including:
Microelectronics: It is used as a precursor in the chemical vapor deposition (CVD) process to produce thin films for microelectronic components.
Semiconductor Manufacturing: This compound is utilized in the production of silicon nitride (SiNx) thin films through plasma-enhanced atomic layer deposition (PEALD).
Materials Science: It plays a crucial role in the development of silicon-based materials and polymers, contributing to advancements in materials science and technology.
Mecanismo De Acción
The mechanism of action of pentachlorodisilane involves its ability to incorporate silicon into various molecular structures. During chemical vapor deposition, this compound decomposes upon heating or exposure to plasma, resulting in the deposition of silicon-containing layers on substrates . This process is essential for creating high-quality microelectronic components with precise and uniform coatings .
Comparación Con Compuestos Similares
Pentachlorodisilane can be compared with other similar compounds, such as:
Hexachlorodisilane (Si2Cl6): Both compounds are used as precursors in the production of silicon-based materials, but this compound offers lower process temperatures, making it more suitable for highly integrated chips.
Tetrachlorosilane (SiCl4): While tetrachlorosilane is also used in silicon-based material production, this compound provides better control over the deposition process and results in higher purity products.
This compound stands out due to its high reactivity, stability, and ability to facilitate the incorporation of silicon into diverse molecular structures, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
31411-98-0 |
|---|---|
Fórmula molecular |
Cl5Si2 |
Peso molecular |
233.4 g/mol |
InChI |
InChI=1S/Cl5Si2/c1-6(2)7(3,4)5 |
Clave InChI |
VEYJKODKHGEDMC-UHFFFAOYSA-N |
SMILES canónico |
[Si]([Si](Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


